

solubility of 6-chloro-N-methylpyridine-2-carboxamide in different solvents

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Compound of Interest

Compound Name: 6-chloro-N-methylpyridine-2-carboxamide

Cat. No.: B051575

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Technical Guide: Solubility of 6-Chloro-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-chloro-N-methylpyridine-2-carboxamide**, a key consideration for its application in pharmaceutical and chemical research. Due to the limited availability of public domain data on the specific solubility of this compound, this document outlines a robust experimental framework for determining its solubility in various solvents. The methodologies described herein are standard in the field and can be readily adapted for the precise quantification of **6-chloro-N-methylpyridine-2-carboxamide** solubility.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for **6-chloro-N-methylpyridine-2-carboxamide**. The following table is presented as a template to be populated with experimentally determined values. It illustrates the recommended format for presenting such data for clear comparison across different solvent systems and temperatures.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Analysis
Water	25	Data not available	Data not available	HPLC-UV
Ethanol	25	Data not available	Data not available	HPLC-UV
Methanol	25	Data not available	Data not available	HPLC-UV
Acetone	25	Data not available	Data not available	HPLC-UV
Acetonitrile	25	Data not available	Data not available	HPLC-UV
Dichloromethane	25	Data not available	Data not available	HPLC-UV
Ethyl Acetate	25	Data not available	Data not available	HPLC-UV
Dimethyl Sulfoxide (DMSO)	25	Data not available	Data not available	HPLC-UV
N,N-Dimethylformamide (DMF)	25	Data not available	Data not available	HPLC-UV

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the equilibrium solubility of **6-chloro-N-methylpyridine-2-carboxamide** using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Method

This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Materials:

- **6-chloro-N-methylpyridine-2-carboxamide** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetone)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Syringe filters (0.45 μm)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- **Preparation:** Add an excess amount of solid **6-chloro-N-methylpyridine-2-carboxamide** to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Equilibration:** Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Sample Collection and Filtration:** After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 μm syringe filter to remove any undissolved particles.
- **Dilution:** Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and common technique for the quantification of organic compounds.

Instrumentation and Conditions (Typical):

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water (isocratic or gradient). The exact ratio should be optimized for good peak shape and retention time.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of **6-chloro-N-methylpyridine-2-carboxamide** to find the wavelength of maximum absorbance (λ_{max}). Pyridine derivatives typically exhibit UV absorbance between 200-280 nm.
- Column Temperature: 30 $^{\circ}$ C.

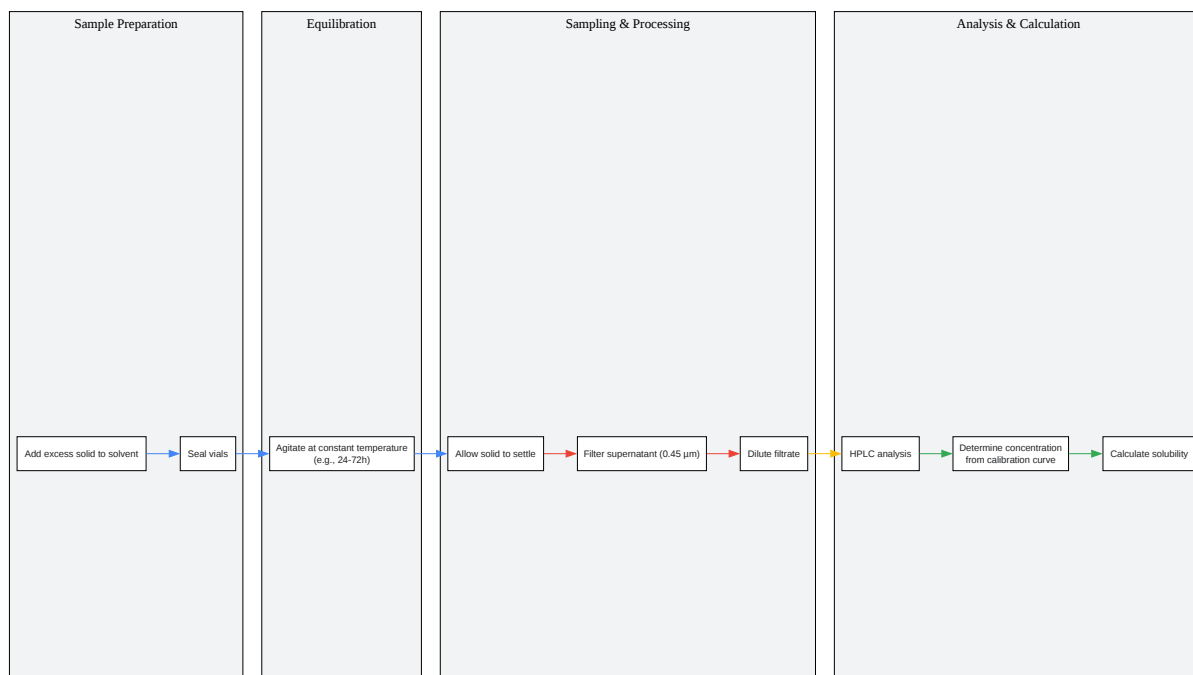
Procedure:

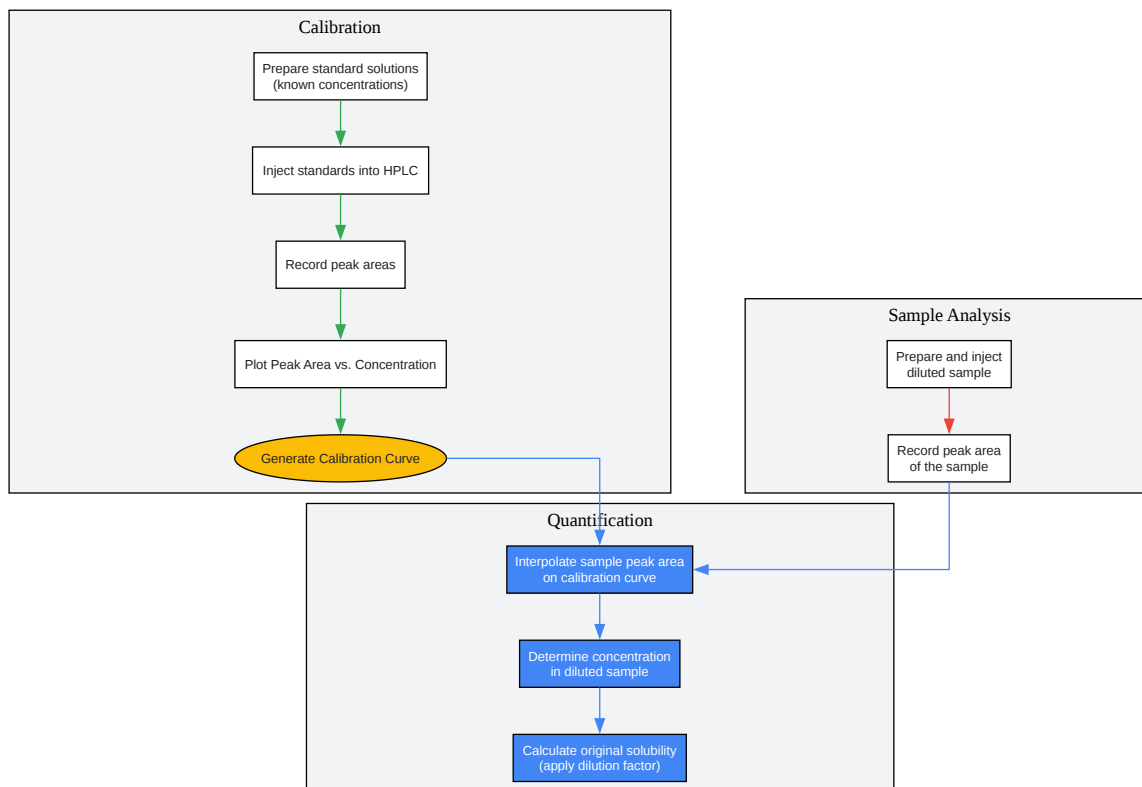
- Standard Preparation: Prepare a series of standard solutions of **6-chloro-N-methylpyridine-2-carboxamide** of known concentrations in the mobile phase.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Sample Analysis: Inject the diluted, filtered sample solutions into the HPLC system and record the peak areas.

- **Concentration Determination:** Use the calibration curve to determine the concentration of **6-chloro-N-methylpyridine-2-carboxamide** in the diluted samples.
- **Solubility Calculation:** Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **6-chloro-N-methylpyridine-2-carboxamide**.





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